molecular formula C18H22N4OS B2864579 2-(benzylsulfanyl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}acetamide CAS No. 2097884-67-6

2-(benzylsulfanyl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}acetamide

Cat. No.: B2864579
CAS No.: 2097884-67-6
M. Wt: 342.46
InChI Key: CHQJXDVDITZEHA-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis analysis involves understanding the methods used to create the compound. This could involve various chemical reactions, the use of catalysts, and specific conditions such as temperature and pressure .


Molecular Structure Analysis

Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used to determine molecular structure .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, reactivity, and stability. These properties can often be found in chemical databases .

Scientific Research Applications

Crystal Structure Analysis

Research has revealed insights into the crystal structures of related compounds, demonstrating their conformational properties. For instance, studies on 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide monohydrate and similar compounds have showcased a folded conformation about the methylene C atom of the thioacetamide bridge. These molecular conformations are stabilized by intramolecular hydrogen bonds, indicating potential for detailed structural analysis in drug design and material science applications (Subasri et al., 2016); (Subasri et al., 2017).

Antifolate and Antitumor Agents

Antifolates are a class of antimetabolite medications that inhibit the actions of folic acid within the body, which is necessary for the synthesis of nucleic acid. Compounds like classical antifolate N-{4-[(2,4-diamino-5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)sulfanyl]benzoyl}-l-glutamic acid have shown potent inhibitory effects on human dihydrofolate reductase (DHFR), alongside significant antitumor activity in various cell cultures. This highlights their potential as targeted therapies in oncology (Gangjee et al., 2007).

Synthetic Chemistry and Heterocyclic Compounds

The synthesis and study of heterocyclic compounds bearing the 2-(benzylsulfanyl) motif contribute significantly to the development of new chemical entities with potential biological activities. For example, reactions involving benzylidenemalononitrile and N-methyl-2-thiocarbamoylacetamide have yielded alternative products with unique structural features, useful in the exploration of chemical space for drug discovery (Krauze et al., 2007).

Photophysical Properties

The study of compounds like indeno[1,2-d]pyrimidin-5-ones has unveiled their fluorescence properties in the solid state, which could be leveraged in the development of new fluorescent markers or probes for biochemical and materials science applications (Hagimori et al., 2016).

Antimicrobial and Antituberculosis Activity

Compounds incorporating the pyrimidine structure have been evaluated for their antimicrobial and antituberculosis activities, showcasing the potential for the development of new therapeutic agents against bacterial infections and tuberculosis. This underscores the importance of structural motifs like 2-(benzylsulfanyl) in medicinal chemistry for addressing global health challenges (Soni & Patel, 2017).

Mechanism of Action

If the compound is biologically active, the mechanism of action refers to its interaction with biological systems. This could involve binding to specific receptors, inhibition of certain pathways, or other biochemical interactions .

Safety and Hazards

Safety and hazard analysis involves understanding the potential risks associated with the compound. This could include toxicity, flammability, environmental impact, and precautions for handling and storage .

Properties

IUPAC Name

2-benzylsulfanyl-N-[(1-pyrimidin-2-ylpyrrolidin-2-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4OS/c23-17(14-24-13-15-6-2-1-3-7-15)21-12-16-8-4-11-22(16)18-19-9-5-10-20-18/h1-3,5-7,9-10,16H,4,8,11-14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHQJXDVDITZEHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC=CC=N2)CNC(=O)CSCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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